Azetidin-3-YL-acetic acid

Description

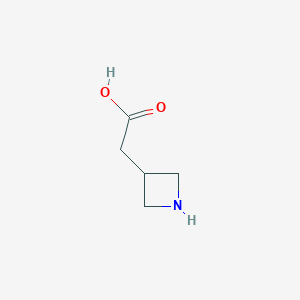

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBDSTCOJNNUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472017 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-92-2 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidin-3-yl-acetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a conformationally constrained GABA analogue, it serves as a valuable scaffold for the design of neurologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of Azetidin-3-yl-acetic acid, detailed experimental protocols for their determination, and visualizations of its relevant biological pathway and synthetic workflow. Due to the limited availability of direct experimental data for Azetidin-3-yl-acetic acid, data for the closely related analogue, Azetidine-3-carboxylic acid, is included for comparative purposes and is clearly noted.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The data for Azetidin-3-yl-acetic acid and its close analogue, Azetidine-3-carboxylic acid, are summarized below.

| Property | Azetidin-3-yl-acetic acid | Azetidine-3-carboxylic acid |

| IUPAC Name | 2-(Azetidin-3-yl)acetic acid | Azetidine-3-carboxylic acid |

| CAS Number | 183062-92-2 | 36476-78-5 |

| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ |

| Molecular Weight | 115.13 g/mol | 101.10 g/mol |

| pKa | No experimental data available | 2.74 (Predicted)[1] |

| logP | -0.68 (Predicted)[2] | No experimental data available |

| Aqueous Solubility | Data not available | Soluble[1][3] |

| Melting Point | Data not available | 286 °C (decomposes)[1][4] |

| Boiling Point | 259.7 ± 13.0 °C at 760 mmHg | 242 °C at 760 mmHg[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of physicochemical data. The following sections outline standard methodologies for the determination of key properties of amino acid derivatives like Azetidin-3-yl-acetic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, which contains both an acidic carboxylic acid group and a basic amino group, potentiometric titration can be used to determine the pKa values for both functional groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will show inflection points that correspond to the pKa values of the ionizable groups.

Materials:

-

Azetidin-3-yl-acetic acid

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

-

Volumetric flasks

-

Distilled, deionized water

Procedure:

-

Prepare a 0.1 M solution of Azetidin-3-yl-acetic acid in a volumetric flask.

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.

-

Add a stir bar and place the beaker on a stir plate.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments (e.g., 0.5 mL) of 0.1 M NaOH from the burette.

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

To determine the pKa of the ammonium group, a separate titration can be performed by first acidifying the amino acid solution with a known amount of 0.1 M HCl and then titrating with 0.1 M NaOH.

-

Plot the pH values against the volume of NaOH added. The pKa of the carboxylic acid group will be the pH at the midpoint of the first buffer region, and the pKa of the amino group will be the pH at the midpoint of the second buffer region.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Materials:

-

Azetidin-3-yl-acetic acid

-

Distilled, deionized water (or other relevant buffers)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid Azetidin-3-yl-acetic acid to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of water to the vial.

-

Securely cap the vial and place it in a shaking incubator at a constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the sample to ensure that excess solid is still present.

-

Separate the solid from the solution by centrifugation.

-

Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of Azetidin-3-yl-acetic acid in the filtrate using a validated analytical method. This concentration represents the aqueous solubility of the compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For many amino acids that decompose upon heating, Fast Scanning Calorimetry (FSC) is a suitable technique.

Principle: A small sample is heated at a very high rate, which can suppress thermal decomposition and allow for the observation of the melting transition.

Materials:

-

Azetidin-3-yl-acetic acid

-

Fast Scanning Calorimeter

-

Sample pans

Procedure:

-

A small amount of the crystalline sample is placed in a sample pan.

-

The sample is subjected to a controlled temperature program within the FSC instrument.

-

The sample is heated at a very high scanning rate (e.g., 1000 K/s to 10000 K/s).

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined from the peak of the endothermic transition in the heat flow curve.

-

To obtain the thermodynamic melting temperature, the measurements are performed at different heating rates, and the results are extrapolated to a zero heating rate.

Biological Context and Signaling Pathway

Azetidin-3-yl-acetic acid is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Compounds with this structural motif have been investigated as inhibitors of the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.

Caption: GABAergic signaling pathway and the inhibitory action of Azetidin-3-yl-acetic acid on GAT1.

Synthetic and Experimental Workflows

The synthesis of Azetidin-3-yl-acetic acid can be achieved through a multi-step process starting from commercially available precursors. A general workflow for the synthesis of the closely related methyl ester is depicted below, which upon hydrolysis would yield the final acid.

Caption: General synthetic workflow for Azetidin-3-yl-acetic acid.

A logical workflow for the physicochemical characterization of a novel compound like Azetidin-3-yl-acetic acid is crucial for a systematic evaluation.

Caption: Experimental workflow for the characterization of Azetidin-3-yl-acetic acid.

References

An In-depth Technical Guide to Azetidin-3-yl-acetic Acid Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogs and derivatives of azetidin-3-yl-acetic acid. This unique scaffold has garnered significant interest in medicinal chemistry due to its conformational rigidity and its role as a bioisostere for natural amino acids like GABA, making it a valuable core for the design of novel therapeutic agents.

Core Structure and Significance

Azetidin-3-yl-acetic acid is a four-membered heterocyclic compound containing a nitrogen atom, with an acetic acid moiety attached to the third position. This constrained structure provides a fixed orientation of its functional groups, which can lead to enhanced selectivity and potency when interacting with biological targets. Its derivatives have shown promise in a range of therapeutic areas, including neurodegenerative diseases and neurological disorders.

Synthesis of Structural Analogs

The synthesis of azetidin-3-yl-acetic acid derivatives often starts from commercially available precursors like N-Boc-3-azetidinone. A common strategy involves a Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain, followed by further modifications.

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been prepared from N-Boc-3-azetidinone. This process utilizes a Horner-Wadsworth-Emmons reaction, followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids. Subsequent steps can include N-alkylation and N-acylation to generate a diverse range of compounds.[1][2] Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, as novel GABA derivatives, have also been synthesized starting from N-Boc-azetidin-3-one and alkylated phosphonates via a Horner–Wadsworth–Emmons reaction, followed by hydrogenation.[3]

Caption: Synthetic pathway for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of azetidin-3-yl-acetic acid have been investigated for several biological activities, with a primary focus on their effects on the central nervous system.

Neuroprotective Activity

A series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated significant neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[1][4] One of the most potent compounds, compound 28 from the series, showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[1][4] The protective mechanism in the glutamate model was linked to a reduction in oxidative stress and caspase-3/7 activity.[1][4]

Cholinesterase Inhibition

Several of the synthesized 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were found to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The inhibitory potency of some of these derivatives was comparable to the well-known AChE inhibitor, rivastigmine.[1][2] Molecular docking studies have been employed to understand the binding mode of these active compounds within the active site of AChE.[1]

GABA Uptake Inhibition

Azetidine derivatives are recognized as conformationally constrained analogs of GABA and have been evaluated as GABA uptake inhibitors. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic N-substituents have shown high potency at the GAT-1 transporter. For instance, derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited IC50 values of 2.83 µM and 2.01 µM, respectively.[5] In contrast, the most potent GAT-3 inhibitor was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, with an IC50 of 15.3 µM.[5]

Quantitative Data Summary

The following tables summarize the biological activity data for selected Azetidin-3-yl-acetic acid derivatives.

Table 1: Cholinesterase Inhibitory Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives [6]

| Compound | R | eeAChE IC50 (µM) | eqBChE IC50 (µM) |

| 19 | H | 131.88 ± 12.11 | > 500 |

| 20 | Me | 114.36 ± 9.87 | 348.12 ± 21.34 |

| 21 | Et | 98.76 ± 8.54 | 211.45 ± 15.67 |

| 22 | n-Pr | 87.54 ± 7.12 | 154.32 ± 11.89 |

| 23 | n-Bu | 76.43 ± 6.34 | 98.76 ± 8.12 |

| 24 | Ac | 102.65 ± 9.11 | 432.11 ± 25.43 |

| 25 | Bz | 65.43 ± 5.67 | 76.54 ± 6.78 |

| 26 | 4-F-Bz | 58.98 ± 4.98 | 65.43 ± 5.87 |

| 27 | 4-CF3-Bz | 52.82 ± 4.56 | 54.47 ± 4.98 |

| Galantamine | - | 1.23 ± 0.11 | 15.43 ± 1.23 |

eeAChE: electric eel acetylcholinesterase; eqBChE: equine serum butyrylcholinesterase

Table 2: GABA Transporter (GAT) Inhibitory Activity of Azetidine Derivatives [5]

| Compound | Structure | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative 1 | N-(4,4-diphenylbutenyl) | 2.83 ± 0.67 | > 100 |

| Azetidin-2-ylacetic acid derivative 2 | N-(4,4-bis(3-methyl-2-thienyl)butenyl) | 2.01 ± 0.77 | > 100 |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | > 100 | 15.3 ± 4.5 |

| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | 26.6 ± 3.3 | > 100 |

| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | > 100 | 31.0 ± 4.7 |

Experimental Protocols

General Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

A detailed experimental protocol for the synthesis of these derivatives involves a multi-step process:

-

Horner-Wadsworth-Emmons Reaction: N-Boc-3-azetidinone is reacted with trimethyl phosphonoacetate in the presence of a base (e.g., NaH) in a suitable solvent like THF to yield the corresponding α,β-unsaturated ester.

-

Rhodium(I)-Catalyzed Conjugate Addition: The α,β-unsaturated ester is then subjected to a conjugate addition reaction with an appropriate arylboronic acid in the presence of a rhodium(I) catalyst (e.g., [Rh(cod)Cl]2) and a base (e.g., KOH) in a solvent mixture such as 1,4-dioxane and water.

-

N-Deprotection: The Boc protecting group is removed using acidic conditions, typically with 4 N HCl in dioxane, to yield the N-unprotected hydrochloride salt.[4]

-

N-Alkylation/Acylation: The deprotected azetidine can be further derivatized by N-alkylation using alkyl halides or N-acylation using acyl chlorides or anhydrides in the presence of a base.

Caption: General experimental workflow for the synthesis of derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is typically determined using a modified Ellman's method.[4]

-

Reagent Preparation: Prepare solutions of the test compounds, acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution. After a pre-incubation period, initiate the reaction by adding the substrate solution.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assays

-

Salsolinol-Induced Neurotoxicity Model (Parkinson's Disease Model):

-

Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Pre-treat the cells with the test compounds for a specified period.

-

Induce neurotoxicity by exposing the cells to salsolinol.

-

Assess cell viability using methods like the MTT assay.

-

-

Glutamate-Induced Oxidative Damage Model (Alzheimer's Disease Model):

-

Culture neuronal cells as described above.

-

Pre-treat the cells with the test compounds.

-

Induce oxidative stress by exposing the cells to glutamate.

-

Measure cell viability and markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3/7 activity).[1]

-

Caption: Proposed neuroprotective mechanism of Compound 28.

Conclusion

The azetidin-3-yl-acetic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. The structural rigidity of the azetidine ring allows for the precise positioning of functional groups, leading to potent and selective interactions with biological targets. The synthetic accessibility and the diverse range of biological activities observed for its derivatives, including neuroprotection, cholinesterase inhibition, and GABA uptake modulation, highlight the significant potential of this compound class in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs are warranted to advance them towards clinical applications.

References

- 1. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide on the Biological Activity of Azetidin-3-yl-acetic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the biological activities associated with the Azetidin-3-yl-acetic acid scaffold. While the parent compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have demonstrated significant potential in neuroscience, particularly as modulators of the GABAergic system and as neuroprotective agents. This guide details the synthesis, quantitative biological data, and experimental methodologies related to these activities.

Introduction: The Azetidin-3-yl-acetic Acid Scaffold

Azetidin-3-yl-acetic acid is a conformationally constrained structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Its rigid four-membered ring makes it an attractive scaffold for designing ligands with improved selectivity and pharmacokinetic profiles compared to more flexible molecules. The primary utility of Azetidin-3-yl-acetic acid in drug discovery is as a synthetic intermediate.[4] Its derivatives, particularly those with substitutions at the azetidine nitrogen and the 3-position, have been the focus of research into novel therapeutics for neurological disorders.

The most prominent and well-documented biological activities of Azetidin-3-yl-acetic acid derivatives fall into two main categories:

-

Modulation of the GABAergic System: Derivatives have been synthesized and evaluated as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[5]

-

Neuroprotection: Aryl-substituted derivatives have shown promising neuroprotective effects in models of Parkinson's and Alzheimer's diseases, acting through mechanisms such as cholinesterase inhibition and reduction of oxidative stress.[1][6]

Modulation of the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Fine-tuning this system has therapeutic potential for conditions like epilepsy, anxiety, and other neurological disorders. Derivatives of Azetidin-3-yl-acetic acid have been explored as inhibitors of GABA transporters GAT-1 and GAT-3.[5]

Mechanism of Action: GABA Transporter Inhibition

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal. By blocking these transporters, Azetidin-3-yl-acetic acid derivatives can increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.

Caption: Mechanism of GABA transporter (GAT-1) inhibition.

Quantitative Data: GABA Transporter Inhibition

The inhibitory potency of various azetidine derivatives has been quantified, with the structure of the lipophilic substituent on the azetidine nitrogen playing a key role in activity and selectivity for GAT subtypes.

| Compound Class | Specific Derivative | Target | Potency (IC₅₀) [µM] | Reference |

| Azetidin-2-ylacetic acid | with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [5] |

| Azetidin-2-ylacetic acid | with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [5] |

| Azetidine-3-carboxylic acid | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} derivative | GAT-3 | 15.3 ± 4.5 | [5] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-alkylated derivative (18b) | GAT-1 | 26.6 ± 3.3 | [5] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-alkylated derivative (18e) | GAT-3 | 31.0 ± 4.7 | [5] |

Experimental Protocol: GABA Uptake Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds on GABA transporters.

Objective: To measure the IC₅₀ value of a test compound for the inhibition of [³H]GABA uptake by GAT-1 or GAT-3.

Materials:

-

Cell line expressing the human GAT-1 or GAT-3 transporter (e.g., HEK293 cells).

-

Radioligand: [³H]GABA.

-

Test compounds (Azetidin-3-yl-acetic acid derivatives).

-

Assay buffer (e.g., Tris-citrate buffer).

-

Scintillation fluid and scintillation counter.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells to an appropriate density.

-

Assay Preparation: On the day of the experiment, harvest the cells and prepare a cell suspension in the assay buffer.

-

Reaction Mixture: In test tubes, combine the cell suspension with increasing concentrations of the test compound. Include control tubes for total uptake (no inhibitor) and non-specific uptake (a known potent GAT inhibitor like tiagabine).

-

Initiation of Uptake: Add a fixed concentration of [³H]GABA to each tube to start the uptake reaction.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. The filters will trap the cells containing the internalized [³H]GABA.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Neuroprotective Activity

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and shown to possess significant neuroprotective properties.[1][6] This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by neuronal loss.

Mechanisms of Neuroprotection

The neuroprotective effects of these derivatives are multi-faceted and include:

-

Cholinesterase Inhibition: Several derivatives inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] This mechanism is a cornerstone of current Alzheimer's disease therapy (e.g., rivastigmine, donepezil).

-

Reduction of Oxidative Stress: In a glutamate-induced neurodegeneration model, a lead compound demonstrated the ability to reduce oxidative stress and decrease the activity of caspase-3/7, key mediators of apoptosis (programmed cell death).[6][8]

Caption: Experimental workflow for in vitro neuroprotection assays.

Quantitative Data: Cholinesterase Inhibition and Neuroprotection

While specific IC₅₀ values for AChE inhibition are part of ongoing research, studies have shown that several 3-aryl-azetidinyl acetic acid methyl ester derivatives have inhibition levels comparable to the established drug rivastigmine.[1] Compound 28 from one study showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[6]

| Compound | Assay | Result | Reference |

| 26 & 27 | AChE Inhibition | Comparable to rivastigmine | [1] |

| 28 | Salsolinol-induced neurodegeneration | Highest neuroprotective effect | [6] |

| 28 | Glutamate-induced neurodegeneration | Highest neuroprotective effect; reduced oxidative stress and caspase-3/7 activity | [6] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of compounds against a toxin-induced injury in a neuronal cell line.

Objective: To determine if a test compound can protect neuronal cells from cell death induced by a neurotoxin like glutamate.

Materials:

-

SH-SY5Y human neuroblastoma cell line.

-

Cell culture medium (e.g., DMEM/F12) and supplements.

-

Test compounds (3-aryl-azetidinyl acetic acid methyl ester derivatives).

-

Neurotoxin (e.g., Glutamate, Salsolinol).

-

MTT assay kit for cell viability.

-

Kits for measuring ROS (Reactive Oxygen Species) and Caspase-3/7 activity.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Toxin Exposure: Add the neurotoxin (e.g., glutamate) to the wells (except for the vehicle control wells) to induce cell death.

-

Incubation: Incubate the plates for 24-48 hours.

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader. Higher absorbance corresponds to higher cell viability.

-

-

Assessment of Oxidative Stress and Apoptosis (Parallel Plates):

-

For separate plates treated in the same manner, use specific fluorescent or luminescent assay kits to measure intracellular ROS levels and caspase-3/7 activity according to the manufacturer's instructions.

-

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A statistically significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect. Analyze ROS and caspase activity data similarly.

Synthesis Overview

The synthesis of biologically active Azetidin-3-yl-acetic acid derivatives commonly begins with N-Boc-3-azetidinone. A key synthetic step is the Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid side chain as an α,β-unsaturated ester.[9][10] For the neuroprotective aryl derivatives, this is followed by a rhodium(I)-catalyzed conjugate addition of an arylboronic acid.[6] Subsequent chemical modifications, such as N-alkylation or N-acylation, can then be performed to generate a library of diverse compounds for biological screening.[1]

Caption: General synthesis scheme for azetidine derivatives.

Conclusion and Future Directions

Azetidin-3-yl-acetic acid is a valuable scaffold in modern medicinal chemistry. While the parent molecule is primarily a synthetic tool, its derivatives have shown significant and promising biological activity. The conformationally constrained nature of the azetidine ring provides a robust framework for developing potent and selective modulators of the GABAergic system and novel neuroprotective agents.

Future research should focus on:

-

Expanding the structure-activity relationship (SAR) studies for both GABA transporter inhibition and neuroprotection to optimize potency and selectivity.

-

Conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds in animal models of neurological diseases.

-

Exploring the full mechanistic details of the observed neuroprotective effects, including the identification of specific downstream signaling pathways.

This technical guide summarizes the current state of knowledge and provides a foundation for researchers and drug developers interested in leveraging the unique properties of the Azetidin-3-yl-acetic acid core for the discovery of new central nervous system therapies.

References

- 1. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.skku.edu [pure.skku.edu]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Azetidin-3-YL-Acetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action for the parent compound, Azetidin-3-yl-acetic acid, is not extensively documented in publicly available research. This guide, therefore, focuses on the well-characterized mechanism of action of a closely related class of compounds: 3-aryl-3-azetidinyl acetic acid methyl ester derivatives . The findings presented herein are based on the neuroprotective activities observed for these derivatives and serve as a foundational model for understanding the potential biological effects of the azetidin-3-yl-acetic acid scaffold.

Core Mechanism of Action: Neuroprotection via Cholinesterase Inhibition

The primary mechanism of action identified for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse at cholinergic synapses.[4][5] By inhibiting AChE, these azetidine derivatives lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic signaling.[7]

Furthermore, some of these derivatives also exhibit inhibitory activity against butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine.[2] The dual inhibition of both AChE and BChE can provide a more comprehensive enhancement of cholinergic function.

Beyond direct cholinesterase inhibition, the neuroprotective effects of these compounds are also attributed to the mitigation of downstream cellular damage. In models of neurodegeneration, the protective effects of specific derivatives have been linked to a reduction in oxidative stress and a decrease in the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[1][3][8]

Quantitative Data Summary

The biological activities of various 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been quantified through in vitro assays. The following table summarizes key data points for representative compounds from a comprehensive study.[2]

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Cytotoxicity (10 µM, %) | Neuroprotection (Salsolinol Model, 10 µM, % Viability) | Neuroprotection (Glutamate Model, 10 µM, % Cell Death) |

| 11 | 88.31 ± 1.10 | > 500 | 1.37 ± 0.17 | 59.81 ± 1.05 | 19.34 ± 0.98 |

| 14 | 131.88 ± 1.70 | > 500 | 2.00 ± 0.12 | 63.06 ± 0.39 | 18.96 ± 0.51 |

| 16 | 90.71 ± 1.01 | > 500 | 1.95 ± 0.21 | Not Determined | 19.43 ± 0.69 |

| 24 | 52.82 ± 0.65 | > 500 | 2.10 ± 0.09 | Not Determined | 21.32 ± 0.74 |

| 26 | 63.68 ± 0.87 | 167.31 ± 2.11 | 1.63 ± 0.11 | Not Determined | 19.87 ± 0.55 |

| 27 | 59.98 ± 0.78 | 101.81 ± 1.34 | 1.89 ± 0.15 | Not Determined | 18.89 ± 0.62 |

| 28 | 101.99 ± 1.22 | 54.47 ± 0.76 | 1.45 ± 0.19 | 67.21 ± 0.89 | 16.54 ± 0.43 |

| Galantamine | 0.42 ± 0.03 | 12.11 ± 0.54 | Not Determined | Not Determined | Not Determined |

Data sourced from Šachlevičiūtė et al., 2023.[2] AChE from electric eel and BChE from equine serum were used. Cytotoxicity and neuroprotection were assessed in SH-SY5Y cells.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of azetidinyl acetic acid derivatives.

This assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the product of substrate hydrolysis.[4][9]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the enzyme's activity.[9]

-

Reagents:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE/BChE Enzyme Solution: Electric eel AChE or equine serum BChE prepared in assay buffer.

-

Substrate Solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

-

DTNB Solution (Ellman's Reagent).

-

Test Compounds: Dissolved in DMSO and diluted in assay buffer.

-

-

Procedure:

-

Add 45 µL of AChE/BChE enzyme solution to the wells of a 96-well plate.

-

Add 5 µL of the test compound at various concentrations to the respective wells. A control with solvent only is included for 100% activity.

-

Incubate the plate for 15 minutes at room temperature.

-

To initiate the reaction, add 150 µL of a freshly prepared reaction mix containing assay buffer, substrate, and DTNB.

-

Measure the absorbance at 412 nm at multiple time points using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.[10]

-

These assays evaluate the ability of the compounds to protect neuronal cells from toxic insults that mimic aspects of neurodegenerative diseases.

A. Salsolinol-Induced Neurotoxicity Model

This model is relevant to Parkinson's disease, as salsolinol is an endogenous neurotoxin implicated in the degeneration of dopaminergic neurons.[11][12]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to attach.

-

Pre-incubate the cells with the test compounds (e.g., at 10 µM) for 1 hour.[13]

-

Introduce the neurotoxin salsolinol (e.g., 800 µM) to induce cell death.

-

After an incubation period of 48 hours, assess cell viability using a standard method such as the MTS or MTT assay.

-

The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with salsolinol alone.[13][14]

-

B. Glutamate-Induced Neurotoxicity Model

This model simulates excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage, which is a pathological feature in conditions like Alzheimer's disease.[15][16][17]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Culture SH-SY5Y cells as described above.

-

Pre-treat cells with the test compounds for 1 hour.

-

Induce excitotoxicity by adding a high concentration of glutamate. The effective concentration can range from micromolar to low millimolar depending on the specific cell line and culture conditions.[17][18]

-

Following incubation, measure cell viability or a marker of cell death.

-

The protective effect is determined by the compound's ability to attenuate glutamate-induced cell death.[3] The underlying mechanism can be further explored by measuring markers of oxidative stress and caspase-3/7 activity.[3][19]

-

References

- 1. Publications | ÚEB AV ČR [ueb.cas.cz]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Azetidin-3-yl-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azetidin-3-yl-acetic acid, a key building block in medicinal chemistry. Due to the prevalence of its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl (N-Boc) protected analogue alongside foundational spectroscopic principles for the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Azetidin-3-yl-acetic acid and its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic principles and comparison with related structures, while data for the N-Boc derivative are based on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | N-Boc-Azetidin-3-yl-acetic acid (Experimental) [1][2] | Azetidin-3-yl-acetic acid (Predicted) |

| ¹H NMR | δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H) | δ ~3.7-4.0 (m, 4H, azetidine CH₂), ~3.0-3.3 (m, 1H, azetidine CH), ~2.7 (d, 2H, CH₂COOH) |

| ¹³C NMR | Data not explicitly found, but predicted based on related structures. | Predicted based on azetidine and acetic acid moieties. Azetidine C2/C4: ~55-60 ppm, Azetidine C3: ~30-35 ppm, CH₂COOH: ~40-45 ppm, C=O: ~175-180 ppm |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | N-Boc-Azetidin-3-yl-acetic acid (Predicted) | Azetidin-3-yl-acetic acid (Predicted) [3][4][5] |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (very broad, due to zwitterionic form) |

| N-H (Azetidine) | Stretching | - | ~3300-3200 cm⁻¹ (secondary amine) |

| C-H (Alkyl) | Stretching | 2975-2850 cm⁻¹ | 2975-2850 cm⁻¹ |

| C=O (Carboxylic Acid) | Stretching | ~1710 cm⁻¹ | ~1600-1550 cm⁻¹ (carboxylate) and/or ~1730-1700 cm⁻¹ (acid) |

| C=O (Boc group) | Stretching | ~1690 cm⁻¹ | - |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 cm⁻¹ | 1320-1210 cm⁻¹ |

| O-H (Carboxylic Acid) | Bending | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ |

Table 3: Mass Spectrometry (MS) Data

| Analysis Type | N-Boc-Azetidin-3-yl-acetic acid | Azetidin-3-yl-acetic acid |

| Molecular Formula | C₁₀H₁₇NO₄ | C₅H₉NO₂ |

| Molecular Weight | 215.25 g/mol | 115.13 g/mol |

| Exact Mass | 215.1158 g/mol | 115.0633 g/mol [6] |

| Predicted Fragmentation | Loss of Boc group (C₅H₉O₂), loss of COOH, fragmentation of the azetidine ring. | Loss of COOH, fragmentation of the azetidine ring. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). For Azetidin-3-yl-acetic acid, D₂O is often preferred to observe the exchange of the labile N-H and O-H protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules, derivatization may be employed to improve ionization and chromatographic retention, though it is not always necessary.

-

Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Chromatography (for LC-MS):

-

Use a reversed-phase column (e.g., C18) for separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids. Both positive and negative ion modes should be tested.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of Azetidin-3-yl-acetic acid.

Caption: Workflow for the Spectroscopic Analysis.

Caption: Functional Group and Signal Correlation.

References

- 1. N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR spectrum [chemicalbook.com]

- 2. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. Azetidin-3-yl-acetic acid | CAS#:183062-92-2 | Chemsrc [chemsrc.com]

Commercial Suppliers and Technical Guide for Azetidin-3-YL-acetic acid hydrochloride

For researchers, scientists, and drug development professionals, Azetidin-3-YL-acetic acid hydrochloride (CAS No: 952675-30-8) is a valuable building block in medicinal chemistry.[1] This guide provides an in-depth overview of its commercial availability, key technical data, synthetic protocols, and its role in relevant biological pathways.

Physicochemical Properties

Azetidin-3-YL-acetic acid hydrochloride is a small heterocyclic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol .[1] Its structure features a four-membered azetidine ring, which imparts conformational rigidity, a desirable trait in drug design.

| Property | Value | Reference |

| CAS Number | 952675-30-8 | [1] |

| Molecular Formula | C5H10ClNO2 | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| Purity | Typically ≥97% or ≥98% | [2] |

| Synonyms | 2-(Azetidin-3-yl)acetic acid hydrochloride, 3-Azetidineacetic acid HCl | [3] |

Commercial Availability

Several chemical suppliers offer Azetidin-3-YL-acetic acid hydrochloride, typically for research and development purposes. The following table summarizes some of the known suppliers. Purity levels and available quantities may vary.

| Supplier | Website | Notes |

| Sunway Pharm Ltd | www.3wpharm.com | Lists the product with its CAS number. |

| J & W Pharmlab LLC | www.jwpharmlab.com | Available through distributors like Sigma-Aldrich. |

| Capot Chemical | www.capotchem.com | Provides specifications including purity.[2] |

| BLD Pharm | www.bldpharm.com | Offers a range of azetidine derivatives. |

Synthesis and Experimental Protocols

The synthesis of Azetidin-3-YL-acetic acid hydrochloride and its derivatives often involves a multi-step process. A common strategy employs the Horner-Wadsworth-Emmons reaction to introduce the acetic acid moiety, followed by deprotection of the azetidine nitrogen.[4]

General Synthetic Workflow

A representative synthesis starts from a protected azetidin-3-one. The following diagram illustrates a plausible synthetic route.

Caption: General synthetic workflow for Azetidin-3-YL-acetic acid hydrochloride.

Experimental Protocol: Deprotection of N-Boc-azetidin-3-yl-acetic acid methyl ester

This protocol is adapted from the synthesis of the corresponding methyl ester and illustrates the final deprotection step to yield the hydrochloride salt.[5]

-

Starting Material: N-Boc-azetidin-3-yl-acetic acid methyl ester.

-

Reagent: A solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or methanolic HCl).

-

Procedure:

-

Dissolve the N-Boc protected azetidine derivative in the chosen solvent.

-

Add the hydrochloric acid solution dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude hydrochloride salt.

-

The crude product can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether or ethyl acetate) to afford the pure Azetidin-3-YL-acetic acid hydrochloride.

-

Quality Control

Purity assessment of Azetidin-3-YL-acetic acid hydrochloride is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques.

Representative HPLC Method

A reverse-phase HPLC method can be developed for purity determination.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Expected Outcome: The chromatogram should show a major peak corresponding to Azetidin-3-YL-acetic acid hydrochloride, with any impurities appearing as separate, smaller peaks.

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the final compound. The spectrum would be expected to show characteristic signals for the protons on the azetidine ring and the acetic acid moiety.

Biological Context and Signaling Pathways

Azetidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] A significant area of research for azetidine-based compounds is their interaction with neurotransmitter transporters.

Inhibition of GABA Uptake

Azetidin-3-YL-acetic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] As such, it and its derivatives have been investigated as inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can prolong the inhibitory signaling, a mechanism relevant for the treatment of neurological disorders like epilepsy.[7]

The following diagram illustrates the role of GATs in GABAergic signaling and the inhibitory action of compounds like Azetidin-3-YL-acetic acid hydrochloride.

References

- 1. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. Azetidin-3-yl-acetic acid hydrochloride - CAS:952675-30-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Azetidin-3-yl-acetic Acid: A Constrained Analog of GABA for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogs is a key area of research for treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Azetidin-3-yl-acetic acid, a conformationally constrained analog of GABA, presents a promising scaffold for the design of novel therapeutics. Its rigid azetidine ring system offers the potential for enhanced selectivity and improved pharmacokinetic profiles compared to the flexible native neurotransmitter. This technical guide provides a comprehensive overview of Azetidin-3-yl-acetic acid as a constrained GABA analog, including its synthesis, hypothetical pharmacological data, and detailed experimental protocols for its evaluation.

Pharmacological Data

While direct experimental binding data for Azetidin-3-yl-acetic acid on GABA receptors is not extensively available in public literature, we can extrapolate a hypothetical but plausible pharmacological profile based on its structural similarity to other GABA analogs and data on its methyl ester derivative, Methyl 2-(azetidin-3-yl)acetate. This section presents this hypothetical data to guide initial experimental design.

Hypothetical Receptor Binding Affinities (Ki)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki). The following table summarizes the hypothetical Ki values for Azetidin-3-yl-acetic acid at GABAA and GABAB receptors, compared to the endogenous ligand GABA and other relevant compounds.

| Compound | GABAA Receptor Ki (μM) | GABAB Receptor Ki (μM) |

| Azetidin-3-yl-acetic acid (Hypothetical) | >100 | 5.0 |

| GABA | 0.1 - 10 | 0.8 - 2.5 |

| Baclofen | >100 | 2.0 - 10 |

| Muscimol | 0.002 - 0.02 | Inactive |

This data is hypothetical and intended for illustrative purposes. Experimental validation is required.

Hypothetical Functional Activity (IC50/EC50)

Functional assays measure the biological effect of a compound. For agonists, this is often expressed as the half-maximal effective concentration (EC50), while for antagonists or inhibitors, it is the half-maximal inhibitory concentration (IC50). The table below presents hypothetical functional data for Azetidin-3-yl-acetic acid.

| Compound | GABAA Receptor Activity | GABAB Receptor Activity (EC50, μM) | GABA Transporter (GAT1) Inhibition (IC50, μM) |

| Azetidin-3-yl-acetic acid (Hypothetical) | Weak/Inactive | 15.0 (Agonist) | >200 |

| GABA | Agonist (EC50 ~1-10 μM) | Agonist (EC50 ~1-5 μM) | Substrate |

| Baclofen | Inactive | Agonist (EC50 ~1-10 μM) | Inactive |

| Tiagabine | Inactive | Inactive | 0.04 - 0.1 |

This data is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a precursor to Azetidin-3-yl-acetic acid, and for key pharmacological assays to evaluate the activity of these compounds as GABA analogs.

Synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride

A three-step synthesis can be employed to produce Methyl 2-(azetidin-3-yl)acetate hydrochloride, starting from commercially available 1-Boc-3-azetidinone.[1] The free acid, Azetidin-3-yl-acetic acid, can then be obtained by a standard ester hydrolysis step.

Step 1: Horner-Wadsworth-Emmons Reaction

This step introduces the methyl acetate side chain onto the azetidine ring.

-

Reagents: 1-Boc-3-azetidinone, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH), dry tetrahydrofuran (THF), ethyl acetate, water, anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

Suspend NaH (60% dispersion in mineral oil) in dry THF under an inert atmosphere at 0°C.

-

Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone in dry THF to the reaction mixture.

-

Stir for 1 hour at room temperature.

-

Quench the reaction with the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

Step 2: Catalytic Hydrogenation

This step reduces the double bond introduced in the previous step.

-

Reagents: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, Palladium on carbon (10% Pd/C), methanol (MeOH).

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add 10% Pd/C to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

-

Step 3: N-Boc Deprotection

This final step removes the Boc protecting group to yield the desired product.

-

Reagents: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, hydrochloric acid (HCl) in 1,4-dioxane (4 M solution), diethyl ether.

-

Procedure:

-

Dissolve the product from Step 2 in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield Methyl 2-(azetidin-3-yl)acetate hydrochloride.

-

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.

-

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

[3H]Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compound (Azetidin-3-yl-acetic acid)

-

Homogenization buffer: 0.32 M sucrose, pH 7.4

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, [3H]Muscimol (final concentration ~1-5 nM), and either the test compound at various concentrations, buffer for total binding, or a high concentration of GABA (e.g., 1 mM) for non-specific binding.

-

Add the prepared membrane suspension to each well.

-

Incubate at 4°C for 30-60 minutes.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

GABAB Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the GABAB receptor.

-

Materials:

-

Rat brain tissue (e.g., cerebellum or whole brain)

-

[3H]CGP54626 (radioligand)

-

GABA (for non-specific binding determination)

-

Test compound (Azetidin-3-yl-acetic acid)

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation:

-

Follow a similar procedure as for the GABAA receptor binding assay, using the GABAB assay buffer for the final resuspension.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, [3H]CGP54626 (final concentration ~1-2 nM), and either the test compound at various concentrations, buffer for total binding, or a high concentration of GABA (e.g., 1 mM) for non-specific binding.

-

Add the prepared membrane suspension to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Follow the same procedure as for the GABAA receptor binding assay.

-

-

Data Analysis:

-

Follow the same data analysis steps as for the GABAA receptor binding assay to determine the IC50 and Ki values.

-

-

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the functional effects of a test compound on GABA receptors in cultured neurons or brain slices.

-

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons

-

Intracellular solution (pipette solution)

-

Test compound (Azetidin-3-yl-acetic acid)

-

GABA

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

-

Procedure:

-

Preparation:

-

Prepare acute brain slices or plate cultured neurons for recording.

-

Continuously perfuse the recording chamber with oxygenated aCSF or extracellular solution.

-

-

Patching:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply GABA via a perfusion system to elicit a baseline current response.

-

Apply the test compound at various concentrations and measure its effect on the holding current (for direct agonism) or on the GABA-evoked current (for modulation).

-

-

Data Analysis:

-

Measure the amplitude of the currents elicited by the test compound or the change in the GABA-evoked current.

-

Construct concentration-response curves and fit them with the Hill equation to determine the EC50 or IC50 values.

-

-

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of Azetidin-3-yl-acetic acid as a GABA analog.

References

In Silico Modeling of Azetidin-3-yl-acetic Acid Interactions: A Technical Guide

Disclaimer: Publicly available literature does not contain specific biological targets or quantitative interaction data for Azetidin-3-yl-acetic acid. Therefore, this guide provides a comprehensive, hypothetical framework for its in silico modeling. We will use Acetylcholinesterase (AChE), a target of some azetidine derivatives, as a representative case study to demonstrate the methodologies.[1][2] The quantitative data presented herein is illustrative and serves as a template for research.

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules recognized for their diverse biological activities and applications in drug discovery.[3][4] Their strained four-membered ring imposes unique conformational constraints that can be leveraged in drug design to achieve high binding affinity and selectivity.[5] Azetidin-3-yl-acetic acid represents a core scaffold within this class, combining the rigid azetidine ring with a flexible acetic acid side chain, suggesting potential interactions with a variety of protein targets.

This technical whitepaper outlines a comprehensive in silico approach to characterize and predict the potential molecular interactions of Azetidin-3-yl-acetic acid. It provides detailed protocols for computational techniques ranging from target identification and molecular docking to in-depth molecular dynamics simulations and binding free energy calculations. The objective is to establish a robust computational framework to guide hypothesis generation and subsequent experimental validation in drug development projects.

Foundational Data Preparation

A meticulous data preparation phase is the cornerstone of any successful in silico modeling project. This involves acquiring and preparing the three-dimensional structures of both the ligand (Azetidin-3-yl-acetic acid) and the protein target, as well as compiling quantitative data for model validation.[6]

Ligand and Protein Structure Acquisition

The 3D coordinates of the ligand and protein are fundamental prerequisites for molecular modeling.

-

Ligand Structure: The structure of Azetidin-3-yl-acetic acid can be obtained from chemical databases like PubChem (CID 11768547).[7] It is critical to generate a 3D conformation and ensure the correct protonation state at physiological pH (approx. 7.4) using computational chemistry software.

-

Protein Target Structure: For this case study, we will use Acetylcholinesterase (AChE). An experimentally determined structure can be obtained from the Protein Data Bank (PDB). When selecting a PDB entry (e.g., PDB ID: 4EY7), it is crucial to consider factors such as resolution, species, and the presence of co-crystallized ligands.

Hypothetical Quantitative Interaction Data

Experimental data on binding affinity are vital for validating in silico models. In the absence of real data for Azetidin-3-yl-acetic acid, we present a hypothetical dataset for its interaction with AChE to illustrate how such data would be used.

| Parameter | Value (Hypothetical) | Method | Description |

| Docking Score | -8.5 kcal/mol | Molecular Docking | Predicted binding energy from the docking algorithm. |

| Binding Affinity (Kd) | 250 nM | Isothermal Titration Calorimetry | Hypothetical dissociation constant indicating binding strength. |

| Inhibitory Constant (Ki) | 180 nM | Enzyme Assay | Hypothetical concentration required to produce half-maximum inhibition. |

| MM/GBSA ΔGBind | -55.7 kcal/mol | MD Simulation | Calculated binding free energy from molecular dynamics simulation. |

Experimental Protocols: In Silico Methodologies

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This method is crucial for understanding binding modes and identifying key intermolecular interactions.

Objective: To predict the binding pose of Azetidin-3-yl-acetic acid within the active site of Acetylcholinesterase (AChE).

Methodology:

-

Protein Preparation:

-

Load the selected AChE structure (e.g., PDB: 4EY7) into molecular modeling software.

-

Remove all water molecules and non-essential co-factors or co-crystallized ligands.

-

Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).

-

Define the binding site (grid box) by centering it on the known active site gorge or a co-crystallized inhibitor.

-

-

Ligand Preparation:

-

Load the 3D structure of Azetidin-3-yl-acetic acid.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during the docking process.[6]

-

-

Docking Simulation:

-

Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Execute the docking simulation to generate a series of possible binding poses (typically 10-100).

-

-

Pose Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-scoring (lowest binding energy) poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose.

Objective: To evaluate the stability of the docked Azetidin-3-yl-acetic acid-AChE complex and characterize its dynamic interactions.

Methodology:

-

System Preparation:

-

Use the top-scoring docked pose from Protocol 1 as the starting structure.

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

-

-

Energy Minimization:

-

Perform a multi-step energy minimization of the system to relax the structure and remove any steric clashes. First, hold the protein and ligand fixed while minimizing the positions of water and ions, then relax the constraints incrementally.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure (NPT ensemble) to equilibrate the system density to the target pressure (e.g., 1 atm).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample conformational space adequately. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Calculate RMSD to assess the stability of the protein backbone and the ligand's position.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Perform binding free energy calculations using methods like MM/GBSA or MM/PBSA.

-

Biological Context: Signaling Pathway

Understanding the broader biological context of a molecule's interaction with its target is crucial. Acetylcholinesterase plays a key role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

Conclusion

In silico modeling offers a powerful suite of tools for investigating and predicting the interactions between small molecules like Azetidin-3-yl-acetic acid and their protein targets. By systematically applying techniques such as molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses about binding modes, interaction stability, and biological function. This computational framework, as demonstrated through the hypothetical case of AChE inhibition, allows for the efficient prioritization of compounds and experimental efforts, ultimately accelerating the drug discovery and development pipeline.

References

- 1. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vajdalab.org [vajdalab.org]

The Azetidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged from a niche chemical curiosity to a privileged scaffold in contemporary medicinal chemistry. Its unique conformational rigidity and inherent ring strain offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of azetidine-containing compounds in drug discovery, focusing on their synthesis, biological activity, and clinical applications.

Introduction to the Azetidine Moiety